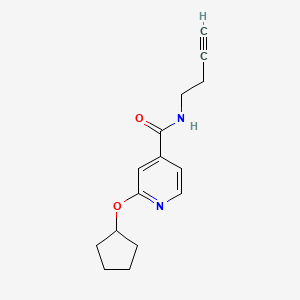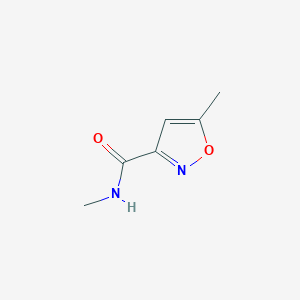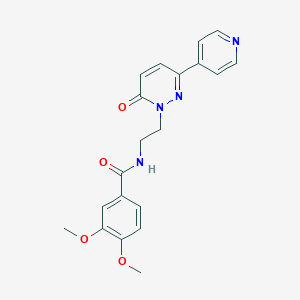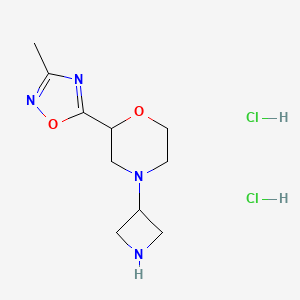![molecular formula C20H20N2O2S B2616097 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide CAS No. 1321787-77-2](/img/structure/B2616097.png)
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide, commonly known as AMTB, is a small molecule that has been synthesized for its potential as a selective inhibitor of the transient receptor potential ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and has been implicated in pain, inflammation, and respiratory diseases. The development of TRPA1 inhibitors like AMTB could lead to the creation of new therapies for these conditions.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide involves the condensation of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-amine with 4-methylbenzoyl chloride, followed by the addition of a base to form the desired product.
Starting Materials
3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-amine, 4-methylbenzoyl chloride, Base (e.g. triethylamine)
Reaction
Add 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-amine to a solution of 4-methylbenzoyl chloride in a suitable solvent (e.g. dichloromethane) at low temperature (0-5°C)., Add a base (e.g. triethylamine) to the reaction mixture to initiate the condensation reaction., Allow the reaction to proceed at room temperature for several hours., Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Purify the product by column chromatography or recrystallization to obtain the desired (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide.
作用机制
AMTB acts as a selective inhibitor of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide by binding to a specific site on the channel and preventing its activation. (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is activated by a variety of stimuli, including reactive oxygen species, irritants, and temperature changes. By inhibiting (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide, AMTB can prevent the influx of calcium ions into cells, which can lead to the suppression of pain, inflammation, and other physiological processes.
生化和生理效应
The inhibition of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide by AMTB has been shown to have several biochemical and physiological effects. For example, AMTB has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, AMTB has been shown to reduce airway hyperresponsiveness and inflammation in animal models of asthma and COPD.
实验室实验的优点和局限性
One advantage of using AMTB in lab experiments is its selectivity for (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide. This allows researchers to specifically investigate the role of this ion channel in physiological processes without affecting other ion channels or receptors. However, one limitation of using AMTB is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on AMTB and (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide. One area of interest is the development of more potent and selective (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide inhibitors that could be used in clinical settings. Additionally, further research is needed to fully understand the role of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide in pain, inflammation, and respiratory diseases, as well as its potential as a therapeutic target for these conditions. Finally, studies on the pharmacokinetics and pharmacodynamics of AMTB could help to optimize its use in experimental settings.
科学研究应用
AMTB has been used in several scientific research studies to investigate the role of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide in various physiological processes. For example, AMTB has been used to study the role of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide in pain and inflammation, as well as in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
属性
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-4-13-22-18-16(24-5-2)7-6-8-17(18)25-20(22)21-19(23)15-11-9-14(3)10-12-15/h4,6-12H,1,5,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPRRXSASZXUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2616018.png)





![N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2616028.png)



